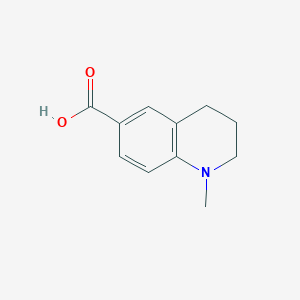

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-6-2-3-8-7-9(11(13)14)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGXPBOALKQVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391922 | |

| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162648-46-6 | |

| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and efficient synthetic pathway for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the synthetic strategy, experimental protocols, and relevant chemical data.

Synthetic Strategy Overview

The most direct and efficient synthesis of this compound commences with the commercially available starting material, Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate. The synthetic route involves a two-step process:

-

N-Methylation: The secondary amine of the tetrahydroquinoline ring is methylated to form Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent. This method is advantageous as it typically avoids the formation of quaternary ammonium salts.[1][2][3][4][5]

-

Ester Hydrolysis: The methyl ester of the N-methylated intermediate is then hydrolyzed to yield the final carboxylic acid product. This is a standard saponification reaction, typically carried out under basic conditions followed by acidification.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate via Eschweiler-Clarke Reaction

Caption: Experimental workflow for the N-methylation step.

Materials:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | 177478-49-8 | C₁₁H₁₃NO₂ | 191.23 |

| Formic Acid (98-100%) | 64-18-6 | CH₂O₂ | 46.03 |

| Formaldehyde (37% in H₂O) | 50-00-0 | CH₂O | 30.03 |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (1.0 eq).

-

Add formic acid (excess, e.g., 5-10 eq) to dissolve the starting material.

-

Add aqueous formaldehyde solution (excess, e.g., 3-5 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and maintain for several hours (typically 2-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium hydroxide until the pH is basic (pH > 9).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate.

Step 2: Synthesis of this compound by Ester Hydrolysis

Caption: Experimental workflow for the ester hydrolysis step.

Materials:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate | N/A | C₁₂H₁₅NO₂ | 205.25 |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |

| Methanol | 67-56-1 | CH₄O | 32.04 |

| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 36.46 |

Procedure:

-

In a round-bottom flask, dissolve Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (e.g., 2-4 M, 2-3 eq).

-

Heat the reaction mixture to reflux and stir for several hours (typically 1-4 hours), monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the product precipitates (typically pH 3-4).

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following table summarizes the expected properties and data for the key compounds in this synthesis. Yields are representative and may vary based on reaction scale and optimization.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical Form | Melting Point (°C) | Expected Yield (%) |

| Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | C₁₁H₁₃NO₂ | 191.23 | Powder | 73-76[6] | N/A (Starting Material) |

| Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate | C₁₂H₁₅NO₂ | 205.25 | Solid/Oil | N/A | 80-95 |

| This compound | C₁₁H₁₃NO₂ | 191.23 | Solid | N/A | 85-98 |

Biological Context and Potential Applications

Tetrahydroquinoline and its derivatives are prevalent scaffolds in a variety of biologically active compounds and natural products.[7] This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

While the specific biological activity and signaling pathways for this compound are not extensively documented in publicly available literature, related tetrahydroquinoline and tetrahydroisoquinoline analogs have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Some 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have been identified as inhibitors of the anti-apoptotic protein MCL-1, which is a target in oncology drug development.[8]

-

Antibacterial and Antifungal Activity: The tetrahydroquinoline core is present in various compounds exhibiting antimicrobial properties.[9][10]

-

Antioxidant Effects: Certain tetrahydroquinoline derivatives have shown potential as antioxidant agents.[9]

-

Neuroprotective and CNS Activity: The tetrahydroisoquinoline framework, a close structural analog, is a key component in molecules targeting neurodegenerative disorders.[10][11][12]

Given the diverse biological roles of related compounds, this compound represents a valuable molecule for screening in various drug discovery programs. The carboxylic acid functionality provides a handle for further chemical modification and the generation of compound libraries for structure-activity relationship (SAR) studies.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. メチル 1,2,3,4-テトラヒドロキノリン-6-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the known and predicted physicochemical properties of the heterocyclic compound 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Due to a paucity of direct experimental data for this specific molecule, this guide consolidates information from closely related analogs, alongside established experimental protocols for the determination of key physicochemical parameters. This whitepaper is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the potential characteristics of this compound and methodologies for its empirical evaluation.

Introduction

This compound is a derivative of the tetrahydroquinoline scaffold, a structural motif present in numerous biologically active compounds. The physicochemical properties of a drug candidate are fundamental to its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). An early understanding of these properties is therefore critical in the drug development pipeline. This guide summarizes the available data for a close structural analog, Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, and provides generalized experimental protocols to facilitate the empirical determination of the properties of the title compound.

Physicochemical Properties

The following table summarizes the available physicochemical data. It is crucial to note that the experimental data pertains to the methyl ester analog, and the data for this compound should be determined experimentally for confirmation.

Table 1: Physicochemical Properties of this compound and a Key Analog

| Property | Value (this compound) | Value (Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate) | Data Type |

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ | Calculated |

| Molecular Weight | 191.23 g/mol | 191.23 g/mol | Calculated |

| Melting Point | Not available | 73-76 °C[1] | Experimental |

| Boiling Point | Not available | 349.4 °C at 760 mmHg[1] | Experimental |

| pKa | Not available | 2.60 ± 0.20[1] | Predicted |

| LogP | Not available | 1.96930[1] | Calculated |

| Solubility | Not available | Not available | - |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of this compound.

Solubility Determination

A qualitative and quantitative assessment of solubility in various solvents is crucial for formulation development.

Protocol:

-

Qualitative Solubility:

-

To a series of small, clean test tubes, add approximately 1-2 mg of the compound.

-

Add 1 mL of the test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, DMSO) to each tube.

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect for the complete dissolution of the solid. Record as "soluble," "sparingly soluble," or "insoluble."[2][3][4][5][6]

-

-

Quantitative Solubility (Shake-Flask Method):

-

Prepare saturated solutions of the compound in the desired solvents by adding an excess amount of the solid to a known volume of the solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units such as mg/mL or µg/mL.

-

Experimental workflow for quantitative solubility determination.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different physiological pH values.

Protocol (Potentiometric Titration):

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if aqueous solubility is low).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH) while monitoring the pH using a calibrated pH meter.

-

Record the pH values after each addition of the titrant.

-

Plot the pH as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. For compounds with multiple ionizable groups, multiple inflection points may be observed.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound.[7][8][9][10]

Protocol (Capillary Method):

-

Finely powder a small amount of the crystalline compound.

-

Pack a small amount of the powder into a capillary tube, ensuring it is well-compacted at the bottom.

-

Place the capillary tube in a melting point apparatus.[7]

-

Heat the sample slowly and steadily.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.

LogP Determination

The logarithm of the partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which influences its membrane permeability and distribution.

Protocol (Shake-Flask Method):

-

Prepare a stock solution of the compound in either n-octanol or water.

-

Add a known volume of this stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel or a suitable vial.

-

Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical technique (e.g., HPLC-UV or LC-MS).[][12][13]

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively elucidated for this compound, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives has been extensively studied and shown to exhibit a wide range of pharmacological effects.[14][15][16][17] These include, but are not limited to, antimicrobial, anti-inflammatory, and neuroprotective activities.[16][18] For instance, some tetrahydroisoquinoline derivatives have been investigated for their effects on dopaminergic pathways in the central nervous system.[14][18]

The potential for this compound to interact with various biological targets warrants further investigation. A generalized workflow for initial biological screening is presented below.

Generalized workflow for drug discovery and development.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, primarily through the lens of data from a close analog and established experimental methodologies. For researchers and drug development professionals, the provided protocols offer a clear path forward for the empirical determination of this compound's key characteristics. The potential for diverse biological activity, suggested by the broader tetrahydroquinoline class, underscores the importance of such characterization in advancing our understanding and potential application of this molecule. Direct experimental verification of the physicochemical properties and a thorough investigation of its biological profile are critical next steps in the evaluation of this compound as a compound of interest.

References

- 1. lookchem.com [lookchem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. quora.com [quora.com]

- 6. scribd.com [scribd.com]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. agilent.com [agilent.com]

- 14. mdpi.com [mdpi.com]

- 15. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

CAS Number: 162648-46-6

This technical guide provides a comprehensive overview of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of public data on this specific molecule, this guide also incorporates relevant information on the broader class of tetrahydroquinolines to provide a contextual understanding of its potential synthesis, properties, and applications.

Chemical and Physical Properties

This compound is a derivative of tetrahydroquinoline with a methyl group at the nitrogen atom (position 1) and a carboxylic acid group at position 6. The basic physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 162648-46-6 | N/A |

| Molecular Formula | C₁₁H₁₃NO₂ | N/A |

| Molecular Weight | 191.23 g/mol | N/A |

| Density | 1.196 g/cm³ | N/A |

| Storage Temperature | 2-8°C | N/A |

| Hazard Class | Irritant | N/A |

Synthesis and Experimental Protocols

A plausible synthetic strategy involves a two-step process: the formation of the tetrahydroquinoline-6-carboxylic acid core, followed by N-methylation.

General Synthesis of the Tetrahydroquinoline Core

The synthesis of the tetrahydroquinoline scaffold can be achieved through various methods, often involving domino reactions. One common approach is the reduction of the corresponding quinoline.

Experimental Protocol: Reduction of Quinolines

A general method for the reduction of quinolines to tetrahydroquinolines involves catalytic hydrogenation.

-

Reactants: Substituted quinoline, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst.

-

Solvent: Ethanol or a similar suitable solvent.

-

Procedure: The substituted quinoline is dissolved in the solvent in a high-pressure reaction vessel. The Pd/C catalyst is added to the mixture. The vessel is then charged with hydrogen gas to a specified pressure. The reaction is stirred at a designated temperature for a period sufficient to ensure complete reduction.

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude tetrahydroquinoline product, which can be further purified by crystallization or chromatography.

N-Methylation

Once the tetrahydroquinoline-6-carboxylic acid is obtained, the final step is the methylation of the nitrogen atom.

Experimental Protocol: Reductive N-methylation

A straightforward method for the N-methylation of quinolines to produce N-methyl-1,2,3,4-tetrahydroquinolines in one pot utilizes paraformaldehyde and hydrogen over a palladium on carbon catalyst.[1]

-

Reactants: Substituted quinoline, Paraformaldehyde, Hydrogen gas (H₂), 10% Palladium on carbon (Pd/C) catalyst.

-

Solvent: Methanol.

-

Procedure: To a solution of the quinoline in methanol, paraformaldehyde and the Pd/C catalyst are added. The mixture is transferred to an autoclave, which is then purged with hydrogen gas and pressurized. The reaction is stirred at a specific temperature and pressure for a set duration.

-

Work-up: After cooling and releasing the pressure, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography, to isolate the N-methyl tetrahydroquinoline product.[1]

A visual representation of a generalized synthetic workflow is provided below.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the tetrahydroquinoline core is a prominent scaffold in a multitude of natural products and synthetic pharmaceuticals.[2] Derivatives of tetrahydroquinoline have been investigated for a wide range of therapeutic applications, including:

-

Antiarrhythmic drugs [2]

-

Antimalarial agents [2]

-

Antiviral and antifungal antibiotics [2]

-

Agents for the treatment of HIV and Alzheimer's disease [2]

The related class of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been explored as inhibitors of Bcl-2 and Mcl-1 proteins, which are crucial in the regulation of apoptosis and are significant targets in cancer therapy.[3] Given these precedents, it is plausible that this compound could be a valuable building block or lead compound in drug discovery programs targeting similar pathways.

Analytical Data

Specific analytical data such as NMR, IR, and mass spectrometry for this compound are not publicly available. For researchers synthesizing this compound, a standard suite of analytical techniques would be necessary for structural confirmation.

Expected Analytical Signatures:

-

¹H NMR: Signals corresponding to the aromatic protons, the diastereotopic protons of the tetrahydroquinoline ring, the N-methyl group, and the carboxylic acid proton.

-

¹³C NMR: Resonances for the aromatic carbons, the aliphatic carbons of the tetrahydroquinoline ring, the N-methyl carbon, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching (if not methylated), C-H stretching (aromatic and aliphatic), C=O stretching of the carboxylic acid, and O-H stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.

The logical workflow for the structural elucidation of a newly synthesized compound like this would involve these key analytical steps.

Conclusion

This compound is a chemical entity with potential for further investigation in medicinal chemistry and materials science. While detailed public information is currently limited, this guide provides a framework for its synthesis and characterization based on established chemical principles and the known properties of related compounds. Further research into this molecule and its derivatives could unveil novel biological activities and applications.

References

- 1. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

This technical guide provides a comprehensive overview of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document collates available physicochemical data, outlines general synthetic and analytical methodologies common for this class of compounds, and discusses potential biological activities based on related structures.

Core Molecular Information

This compound is a derivative of tetrahydroquinoline, featuring a methyl group at the nitrogen atom (position 1) and a carboxylic acid group at position 6 of the aromatic ring.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |

| Molecular Weight | 191.23 g/mol | [2] |

| CAS Number | 162648-46-6 | [1][2] |

| Density | 1.196 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Characterization

General Synthetic Approach: Reductive Amination and Cyclization

A plausible synthetic route could involve the reductive amination of a suitable keto-acid precursor followed by intramolecular cyclization. The following diagram illustrates a generalized workflow for the synthesis of a substituted tetrahydroquinoline.

Caption: Generalized synthetic workflow for substituted tetrahydroquinolines.

Experimental Protocol: A Representative Example for a Related Compound

The following is a representative protocol for the synthesis of a related class of compounds, 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids, via the reduction of the corresponding quinoline-4-carboxylic acid. This provides insight into the potential reagents and conditions that could be adapted.

Synthesis of cis-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

-

Reactants : 2-Methylquinoline-4-carboxylic acid, Raney nickel, aqueous sodium hydroxide.

-

Procedure :

-

A solution of 2-methylquinoline-4-carboxylic acid in aqueous sodium hydroxide is prepared.

-

Raney nickel is added as the catalyst.

-

The reaction mixture is subjected to hydrogenation under pressure.

-

Upon completion, the catalyst is filtered off.

-

The filtrate is acidified to precipitate the product.

-

The crude product is collected by filtration and can be purified by recrystallization.

-

Analytical Characterization

The structure of this compound would be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the aliphatic protons of the tetrahydroquinoline ring, the N-methyl protons, and the carboxylic acid proton. A published spectrum in DMSO-d₆ is available for reference.[3] |

| ¹³C NMR | Resonances for the aromatic and aliphatic carbons, the N-methyl carbon, and the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (191.23 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O of the carboxylic acid, the O-H stretch, N-H bending (if any residual), and C-H and C=C bonds of the aromatic and aliphatic parts. |

Biological Activity and Potential Signaling Pathways

Specific biological data for this compound is limited in the public domain. However, the tetrahydroquinoline and the closely related tetrahydroisoquinoline scaffolds are present in a wide range of biologically active molecules.

Known Activities of Related Compounds

-

Neuroprotection : The related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been investigated for its neuroprotective properties, potentially through mechanisms involving MAO inhibition, free radical scavenging, and antagonism of the glutamatergic system.

-

Anticancer Activity : Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of Bcl-2 and Mcl-1 proteins, which are involved in apoptosis, suggesting a potential role in cancer therapy.

-

Antimicrobial and Antifungal Activity : Tetrahydroisoquinoline-conjugated dipeptides have shown promising antimicrobial and antifungal activities.

-

Antioxidant Activity : Various novel tetrahydroquinoline derivatives have been synthesized and evaluated for their antioxidant properties.[4]

The following diagram illustrates a hypothetical signaling pathway where a tetrahydroquinoline derivative might act as an inhibitor of a key protein in a disease cascade.

Caption: Hypothetical inhibition of a signaling pathway by a tetrahydroquinoline derivative.

Conclusion

This compound is a compound with a well-defined chemical structure and basic physicochemical properties. While specific, detailed experimental protocols for its synthesis and biological evaluation are not extensively published, a wealth of information on the synthesis and biological importance of the broader class of tetrahydroquinolines provides a strong foundation for further research. The neuroprotective, anticancer, and antimicrobial activities observed in related compounds suggest that this molecule could be a valuable subject for further investigation in drug discovery and development. Future studies should focus on developing and publishing a detailed synthetic protocol, comprehensive analytical characterization, and a thorough evaluation of its biological activity profile.

References

The Biological Versatility of Tetrahydroquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. As a partially saturated analog of quinoline, the THQ nucleus offers a unique three-dimensional architecture, enhancing its ability to interact with a wide array of biological targets. This structural feature often translates to improved pharmacokinetic profiles, including enhanced solubility and bioavailability, compared to their fully aromatic counterparts. This technical guide provides a comprehensive overview of the multifaceted biological activities of tetrahydroquinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Anticancer Activity

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and key signaling pathways that govern cell growth and proliferation.

Data Presentation: In Vitro Anticancer Activity of Tetrahydroquinoline Derivatives

The following table summarizes the cytotoxic activity of various tetrahydroquinoline derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) | HCT-116 (Colon) | ~13 | [1] |

| A549 (Lung) | 11.33 ± 0.67 | [1] | |

| Compound 15 | MCF-7 (Breast) | 15.16 | [2] |

| HepG-2 (Liver) | 18.74 | [2] | |

| A549 (Lung) | 18.68 | [2] | |

| Compound 20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate) | HCT-116 (Colon) | 12.04 ± 0.57 | [3] |

| A549 (Lung) | 12.55 ± 0.54 | [3] | |

| Compound 19b | HCT-116 (Colon) | 13.49 ± 0.20 | [3] |

| A549 (Lung) | 15.69 ± 2.56 | [3] | |

| Compound 18c | HCT-116 (Colon) | 18.93 ± 1.26 | [3] |

| A549 (Lung) | 23.83 ± 4.02 | [3] | |

| Compound 20a | HCT-116 (Colon) | 13.11 ± 1.55 | [3] |

| A549 (Lung) | 21.79 ± 0.22 | [3] | |

| Compound 20c | HCT-116 (Colon) | 18.44 ± 2.04 | [3] |

| A549 (Lung) | 23.83 ± 4.02 | [3] | |

| GM-3-121 | MCF-7 (Breast) | 0.43 µg/mL | [4] |

| MDA-MB-231 (Breast) | 0.37 µg/mL | [4] | |

| Ishikawa (Endometrial) | 0.01 µg/mL | [4] | |

| GM-3-18 | Colo320 (Colon) | 0.9 - 10.7 | [4] |

| 4ag (4-trifluoromethyl substituted derivative) | SNB19 (Glioblastoma) | 38.3 | [5] |

| LN229 (Glioblastoma) | 40.6 | [5] |

Signaling Pathways in Anticancer Activity

A significant mechanism through which tetrahydroquinoline derivatives exert their anticancer effects is the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain tetrahydroquinoline derivatives have been shown to induce autophagy and apoptosis by inhibiting this pathway.[3]

Another key mechanism is the induction of cell cycle arrest, often at the G2/M phase, which prevents cancer cells from dividing and leads to apoptosis.[1]

Experimental Protocols

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Tetrahydroquinoline derivatives

-

Cancer cell lines (e.g., HCT-116, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Tetrahydroquinoline derivatives

-

Culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of the tetrahydroquinoline derivative for 24, 48, or 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.[6]

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.[6]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This method is used to detect and quantify specific proteins in the signaling pathway.

Materials:

-

Cancer cell lines

-

Tetrahydroquinoline derivatives

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with the tetrahydroquinoline derivative, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[7]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[8]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Antimicrobial Activity

Tetrahydroquinoline derivatives have also demonstrated promising activity against a variety of microbial pathogens, including both bacteria and fungi. Their mode of action often involves the disruption of essential cellular processes in microorganisms.

Data Presentation: In Vitro Antimicrobial Activity of Tetrahydroquinoline Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of selected tetrahydroquinoline derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 11 | Bacillus subtilis | 1249 | [9] |

| Pseudomonas aeruginosa | 1249 | [9] | |

| Escherichia coli | 524 | [9] | |

| Compound 17 | Salmonella abony | 2708 | [9] |

| Zingerone Derivative 2b-2e | Gram-positive bacteria | Lower than Zingerone | [10] |

| Gram-negative bacteria | Lower than Zingerone | [10] | |

| THC Derivative 1a-1f | Staphylococcus aureus | Stronger than THC | [10] |

| Bacillus cereus | Stronger than THC | [10] | |

| Escherichia coli | Stronger than THC | [10] | |

| Yersinia enterocolitica | Stronger than THC | [10] | |

| Quinoline Derivative 37 | Drug-resistant M. tuberculosis | 0.08 - 0.31 | [11] |

| Quinoline Derivative 38 | Drug-resistant M. tuberculosis | 0.16 - 0.31 | [11] |

Experimental Workflow for Antimicrobial Susceptibility Testing

Experimental Protocol

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Tetrahydroquinoline derivatives

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Inoculum: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

-

Prepare Compound Dilutions: Prepare a stock solution of the tetrahydroquinoline derivative. Perform a two-fold serial dilution of the compound in the microtiter plate using MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.[13]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.[12]

Anti-inflammatory Activity

Certain tetrahydroquinoline derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Data Presentation: In Vitro Anti-inflammatory Activity of Tetrahydroisoquinoline Derivatives

The following table presents the IC50 values for the inhibition of COX-1 and COX-2 by selected tetrahydroisoquinoline derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| 9e | - | 0.87 | [14] |

| 9g | - | 1.27 | [14] |

| 11f | - | 0.58 | [14] |

| Celecoxib (Standard) | - | 0.82 | [14] |

| Compound 4e | - | 2.35 ± 0.04 | [15] |

| Compound 9h | - | 2.422 ± 0.10 | [15] |

| Compound 9i | - | 3.34 ± 0.05 | [15] |

Experimental Protocol

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Tetrahydroquinoline derivatives

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Assay buffer

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the tetrahydroquinoline derivative or a known inhibitor (e.g., celecoxib) for a specified time.

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Stop Reaction: After a defined incubation period, stop the reaction.

-

PGE2 Measurement: Measure the amount of PGE2 produced using an EIA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Activity

Tetrahydroquinoline derivatives have shown potential in protecting neurons from damage in models of neurodegenerative diseases like Parkinson's disease. Their mechanisms often involve antioxidant effects and the modulation of pathways related to cell survival and apoptosis.

Data Presentation: Neuroprotective Effects of a Tetrahydroquinoline Derivative

A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a rat model of Parkinson's disease demonstrated significant neuroprotective effects.[16]

| Parameter | Effect of HTHQ (50 mg/kg) | Reference |

| Oxidative Stress | Significant decrease | [16] |

| Antioxidant Enzyme Activities | Recovery | [16] |

| Chaperone-like Activity | Normalized | [16] |

| Apoptosis Intensity | Lowered | [16] |

Signaling in Neuroprotection

The neuroprotective effects of some tetrahydroquinoline derivatives are associated with the upregulation of antioxidant defense mechanisms and the inhibition of apoptotic pathways.

References

- 1. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of quinoline derivatives of tetrahydrocurcumin and zingerone and evaluation of their antioxidant and antibacterial attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently found in bioactive natural products and synthetic pharmaceuticals. This technical guide focuses on a specific derivative, 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and explores its potential as a therapeutic agent. Drawing upon evidence from analogous compounds and related scaffolds, this document outlines Myeloid Cell Leukemia 1 (Mcl-1) and Heat Shock Factor 1 (HSF1) as primary potential therapeutic targets. We provide a detailed synthesis protocol for the title compound, methodologies for key biological assays to probe its activity, and conceptual frameworks for its mechanism of action, visualized through signaling pathway and workflow diagrams. All quantitative data from related compounds are summarized to provide a comparative basis for future research.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a recurring structural feature in a wide array of pharmacologically active molecules. Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to interact with diverse biological targets. Derivatives of the THQ scaffold have been investigated for various therapeutic applications, including anticancer, anti-inflammatory, antiviral, and neuroprotective activities. The specific compound, this compound, combines the THQ core with a methyl group on the nitrogen and a carboxylic acid on the aromatic ring.[1] These functional groups offer opportunities for specific molecular interactions, such as hydrogen bonding and ionic interactions, which may enhance binding to therapeutic targets.[1]

Primary Potential Therapeutic Target: Mcl-1

Myeloid Cell Leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[2] Overexpression of Mcl-1 is a common feature in many human cancers, where it promotes cell survival and contributes to resistance against conventional chemotherapies.[2][3] This makes the inhibition of Mcl-1 a highly attractive strategy in oncology. Several studies have identified compounds with a quinoline or tetrahydroquinoline core as potent and selective inhibitors of Mcl-1.[3][4]

While direct inhibitory data for this compound is not yet published, the strong anti-Mcl-1 activity of structurally related hexahydroquinolines and hydroxyquinolines provides a compelling rationale for investigating it as a potential inhibitor.[3][4] For instance, certain hexahydroquinoline derivatives have demonstrated potent cytotoxicity against cancer cell lines like THP-1 and HL-60 with IC50 values in the sub-micromolar range, directly linked to Mcl-1 inhibition.[4]

Mechanism of Action: Mcl-1 Inhibition and Apoptosis

Mcl-1 sequesters pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and effector proteins (Bak, Bax), preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).[2] A small-molecule inhibitor of Mcl-1, such as the proposed this compound, would bind to the BH3-binding groove of Mcl-1. This action liberates pro-apoptotic proteins, allowing Bak/Bax to oligomerize, form pores in the mitochondrial membrane, and release cytochrome c, ultimately triggering the caspase cascade and programmed cell death (apoptosis).

Quantitative Data from Analogous Mcl-1 Inhibitors

To provide a benchmark for future studies, the following table summarizes inhibitory concentrations of related quinoline-based compounds against Mcl-1 and cancer cell lines.

| Compound Class | Assay Type | Target/Cell Line | IC50 Value | Reference |

| Hexahydroquinoline (6a) | Cytotoxicity (MTT) | THP-1 / HL-60 | 0.4 µM | [4] |

| Hexahydroquinoline (6a) | Mcl-1 Inhibition | Mcl-1 Protein | 1.5 µM | [4] |

| Hydroxyquinoline (9) | Antiproliferative | Various Lines | 0.3 - 15 µM | [3] |

Secondary Potential Therapeutic Targets

Heat Shock Factor 1 (HSF1)

A patent for fused 1,4-dihydrodioxin derivatives lists this compound as a synthetic intermediate in the development of Heat Shock Factor 1 (HSF1) inhibitors.[5] HSF1 is a transcription factor that plays a critical role in the cellular stress response and is implicated in promoting survival and proliferation in cancer cells.[5] Its inhibition is a valid therapeutic strategy in oncology. The inclusion of the title compound in this synthetic pathway suggests that the tetrahydroquinoline core may contribute to HSF1 binding and inhibition.

PI3K/AKT/mTOR Pathway

Recent studies on other novel tetrahydroquinoline derivatives have shown they can induce autophagy and apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting the PI3K/AKT/mTOR signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The potential for this compound to modulate this pathway represents another promising avenue for therapeutic development.

Experimental Protocols

Synthesis of this compound

The synthesis can be achieved via a two-step process starting from methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate.[5]

Step 1: N-methylation of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate

-

Suspend sodium hydride (NaH, 2.0 eq) in anhydrous dimethylformamide (DMF) at 0°C under an argon atmosphere.

-

Add a solution of methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (1.0 eq) in anhydrous DMF portion-wise.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes.

-

Cool the mixture back to 0°C and add iodomethane (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for approximately 20 hours until completion (monitored by TLC).

-

Quench the reaction by pouring the mixture into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

-

Purify the crude product (methyl 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate) by column chromatography.

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the purified methyl ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).

-

Add an aqueous solution of sodium hydroxide (NaOH, 2.0 - 6.0 eq).

-

Stir the reaction at room temperature for 24-48 hours, with gentle heating if required, until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry to yield this compound.

Mcl-1 Inhibition Assay (Time-Resolved FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and robust method for quantifying the inhibition of protein-protein interactions.[4]

-

Reagents : GST-tagged Mcl-1 protein, biotinylated BIM BH3 peptide, Europium-cryptate labeled anti-GST antibody (donor), and streptavidin-Allophycocyanin (acceptor).

-

Procedure :

-

Dispense the test compound (this compound) in various concentrations into a low-volume 384-well plate.

-

Add GST-Mcl-1 and biotin-BIM peptide to the wells and incubate to allow for binding.

-

Add the TR-FRET detection antibodies (Eu-anti-GST and SA-APC) and incubate.

-

-

Detection : Read the plate on a suitable plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

Analysis : The ratio of the two emission signals is calculated. A decrease in the TR-FRET signal indicates that the test compound is disrupting the Mcl-1/BIM interaction. Calculate IC50 values from the dose-response curve.

Cellular Apoptosis Assay Workflow

To confirm that Mcl-1 inhibition translates to a biological effect, a workflow to measure apoptosis in a cancer cell line known to be dependent on Mcl-1 (e.g., THP-1 leukemia cells) can be employed.

Conclusion

This compound is a promising, readily synthesizable molecule. Based on strong evidence from structurally related compounds, its primary potential therapeutic application lies in the inhibition of the anti-apoptotic protein Mcl-1, a high-value target in oncology. Secondary potential targets, including HSF1 and components of the PI3K/AKT/mTOR pathway, further broaden its therapeutic relevance. The experimental protocols outlined in this guide provide a clear path for the synthesis and biological evaluation of this compound. Further investigation is warranted to confirm its binding affinity, cellular activity, and potential as a lead compound for the development of novel anticancer agents.

References

- 1. CAS 162648-46-6: 1-METHYL-1,2,3,4-TETRAHYDRO-QUINOLINE-6-C… [cymitquimica.com]

- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyquinoline-derived compounds and analoguing of selective MCL-1 inhibitors using a functional biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticancer Evaluation and Molecular Docking of Hexahydroquinoline Derivatives as Mcl-1 Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patents.justia.com [patents.justia.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Molecular Formula: C₁₁H₁₃NO₂, Molecular Weight: 191.23 g/mol ). Due to its structural similarity to other biologically active quinoline derivatives, a thorough understanding of its spectroscopic characteristics is essential for its synthesis, identification, and application in research and drug development.

This document summarizes available and predicted spectroscopic data, outlines detailed experimental protocols for characterization, and provides logical workflows for synthesis and analysis.

Data Presentation: Spectroscopic Summary

The following tables summarize the key experimental and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

The experimental ¹H NMR spectrum was recorded in DMSO-d₆.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 (very broad) | Singlet (br) | 1H | Carboxylic Acid (-COOH) |

| 7.55 | Doublet | 1H | Aromatic H (H-5) |

| 7.45 | Singlet | 1H | Aromatic H (H-7) |

| 6.85 | Doublet | 1H | Aromatic H (H-8) |

| 3.25 | Triplet | 2H | Methylene (-CH₂-N, H-2) |

| 2.90 | Singlet | 3H | Methyl (-N-CH₃) |

| 2.70 | Triplet | 2H | Methylene (-CH₂-, H-4) |

| 1.85 | Multiplet | 2H | Methylene (-CH₂-, H-3) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted chemical shifts are based on the analysis of similar structures and known substituent effects on the tetrahydroquinoline scaffold.

| Chemical Shift (δ, ppm) | Assignment |

| 167-170 | Carboxylic Acid Carbon (-C OOH) |

| 145-148 | Aromatic Quaternary Carbon (C-8a) |

| 130-132 | Aromatic CH (C-5) |

| 128-130 | Aromatic CH (C-7) |

| 122-125 | Aromatic Quaternary Carbon (C-6) |

| 120-122 | Aromatic Quaternary Carbon (C-4a) |

| 110-112 | Aromatic CH (C-8) |

| 50-53 | Methylene Carbon (-C H₂-N, C-2) |

| 38-41 | Methyl Carbon (-N-C H₃) |

| 25-28 | Methylene Carbon (-C H₂-, C-4) |

| 21-23 | Methylene Carbon (-C H₂-, C-3) |

Table 3: Predicted Mass Spectrometry (MS) Data

Predictions are based on the molecular weight and common fragmentation patterns for aromatic carboxylic acids and N-methylated heterocycles.[2]

| m/z Value | Interpretation |

| 191.09 | [M]⁺: Molecular ion peak |

| 176.07 | [M-CH₃]⁺: Loss of the N-methyl group |

| 146.09 | [M-COOH]⁺: Loss of the carboxylic acid group |

| 132.07 | [M-C₂H₃O₂]⁺: Further fragmentation |

Table 4: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Predictions are based on characteristic absorption frequencies for the functional groups present in the molecule.[3][4]

| Spectroscopy Type | Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) | Assignment |

| IR | 2500-3300 (very broad) | O-H stretch of the carboxylic acid dimer |

| IR | 2850-2960 | C-H stretch (aliphatic) |

| IR | 1680-1710 | C=O stretch of the aromatic carboxylic acid |

| IR | 1600-1615 | C=C stretch (aromatic ring) |

| IR | 1200-1300 | C-O stretch and O-H bend of the carboxylic acid |

| UV-Vis | ~210-220 nm | π → π* transition (aromatic system) |

| UV-Vis | ~260-270 nm | n → π* transition (aromatic system) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[5]

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation : Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquisition :

-

Infuse the sample solution directly or via a liquid chromatography system into the ion source.

-

Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.

-

-

Data Analysis : Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further elucidate the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation : As the compound is a solid, prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the powder directly onto the ATR crystal. Alternatively, create a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition :

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200 to 400 nm.

-

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max) and, if required, calculate the molar absorptivity (ε) using the Beer-Lambert law.

Visualization of Workflows

The following diagrams illustrate a generalized workflow for the synthesis and spectroscopic characterization of the target compound.

Caption: Generalized synthetic pathway for the target compound.

Caption: Standard workflow for spectroscopic analysis of a novel compound.

References

The Tetrahydroquinoline Core: A Technical Guide to its Discovery, History, and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. This bicyclic heterocyclic system, consisting of a benzene ring fused to a partially saturated pyridine ring, provides a rigid three-dimensional framework that is amenable to diverse functionalization, making it an ideal starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and history of tetrahydroquinolines, from their early synthetic origins to their current status as a key pharmacophore in modern drug discovery. The guide details key synthetic methodologies with experimental protocols, presents quantitative data on their biological activities, and visualizes important pathways and workflows.

Discovery and Early History

The journey of tetrahydroquinolines is intrinsically linked to their aromatic precursor, quinoline. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. However, it was the development of robust synthetic routes to quinolines in the late 19th century that paved the way for the exploration of their hydrogenated derivatives.

The Skraup synthesis , reported by Czech chemist Zdenko Hans Skraup in 1880, was a landmark achievement, allowing for the synthesis of quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1] Shortly after, in 1881, the Doebner-von Miller reaction provided an alternative route to quinolines from anilines and α,β-unsaturated carbonyl compounds.[2] These foundational methods, though often requiring harsh conditions, opened the door to the systematic study of quinoline chemistry.

The synthesis of 1,2,3,4-tetrahydroquinoline was a logical progression from these discoveries, achieved through the reduction of the quinoline core.[3] This was initially accomplished using classical reducing agents, but the advent of catalytic hydrogenation provided a more efficient and controllable means of accessing the tetrahydroquinoline scaffold. This development was crucial, as the partially saturated ring of tetrahydroquinoline offered a more flexible and three-dimensional structure compared to the planar quinoline, proving to be highly advantageous for biological interactions.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of tetrahydroquinolines has evolved significantly from the early, often aggressive, reaction conditions to more sophisticated and stereoselective modern methods. The classical approach involves the synthesis of a quinoline precursor followed by its reduction. More contemporary "domino" or "cascade" reactions allow for the construction of the tetrahydroquinoline core in a single, efficient step.

Classical Two-Step Approach: Quinoline Synthesis and Subsequent Reduction

The Skraup synthesis remains a fundamental method for the preparation of the quinoline ring system.[4][5]

Experimental Protocol: Synthesis of Quinoline [4]

-

Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

-

Procedure:

-

In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

-

Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

-

Add the ferrous sulfate heptahydrate to the reaction mixture.

-

Heat the mixture gently in an oil bath. The reaction will become exothermic.

-

Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Perform a steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer from the aqueous layer in the distillate.

-

Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.

-

This reaction provides a versatile route to substituted quinolines.[2][6]

Experimental Protocol: Synthesis of 2-Methylquinoline [6]

-

Materials: Aniline, 6 M hydrochloric acid, crotonaldehyde, toluene, concentrated sodium hydroxide solution, dichloromethane or ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

-

Heat the mixture to reflux.

-

In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

-

After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

The reduction of the pyridine ring of quinoline to afford 1,2,3,4-tetrahydroquinoline is most commonly achieved through catalytic hydrogenation. A variety of catalysts and conditions can be employed, with palladium on carbon (Pd/C) being a widely used heterogeneous catalyst. More recently, cobalt-based catalysts have been developed as a more sustainable alternative.[7][8]

Experimental Protocol: Heterogeneous Cobalt-Catalyzed Hydrogenation of Quinoline [8]

-

Materials: Quinoline (0.5 mmol), Co(OAc)₂·4H₂O (5 mol%), Zn powder (50 mol%), H₂O (1.5 mL).

-

Procedure:

-

In a suitable pressure vessel, combine the quinoline, Co(OAc)₂·4H₂O, and Zn powder in water.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with H₂ to 30 bar.

-

Heat the reaction mixture to the desired temperature (e.g., 70-150 °C) and stir for 15 hours.

-

After cooling and venting the hydrogen, the product is isolated.

-

Modern One-Pot Syntheses

Modern synthetic chemistry has focused on developing more efficient and atom-economical routes to tetrahydroquinolines. Domino reactions and multicomponent reactions like the Povarov reaction are at the forefront of these efforts.

Domino reactions, also known as tandem or cascade reactions, involve a series of intramolecular transformations that occur sequentially in a single pot, often under the same reaction conditions.[9][10] These reactions are highly efficient as they avoid the need for isolation and purification of intermediates.

Table 1: Yields of Tetrahydroquinolines from a Domino Reduction-Reductive Amination Strategy [9]

| Starting Material (2-Nitroarylketone/aldehyde) | Product | Yield (%) |

| 2-Nitroacetophenone | 2-Methyl-1,2,3,4-tetrahydroquinoline | 95 |

| 2-Nitropropiophenone | 2-Ethyl-1,2,3,4-tetrahydroquinoline | 98 |

| 2-Nitrobenzaldehyde | 1,2,3,4-Tetrahydroquinoline | 93 |

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines.[11][12] It is a formal [4+2] cycloaddition between an in situ-generated N-arylimine and an electron-rich alkene.

Experimental Protocol: Domino Povarov Reaction [13]

-

Materials: Arylamine, methyl propiolate, aromatic aldehyde, p-toluenesulfonic acid, ethanol.

-

Procedure:

-

To a solution of the arylamine (1.0 mmol) and methyl propiolate (1.2 mmol) in ethanol (5 mL), add the aromatic aldehyde (1.0 mmol) and p-toluenesulfonic acid (0.2 mmol).

-

Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline.

-

Table 2: Yields of Polysubstituted Tetrahydroquinolines via a Domino Povarov Reaction [13]

| Arylamine | Aromatic Aldehyde | Product | Yield (%) |

| Aniline | Benzaldehyde | 2-Phenyl-4-carbomethoxy-1,2,3,4-tetrahydroquinoline | 65 |

| 4-Methylaniline | Benzaldehyde | 6-Methyl-2-phenyl-4-carbomethoxy-1,2,3,4-tetrahydroquinoline | 67 |

| 4-Methoxyaniline | 4-Chlorobenzaldehyde | 6-Methoxy-2-(4-chlorophenyl)-4-carbomethoxy-1,2,3,4-tetrahydroquinoline | 62 |

| 4-Chloroaniline | 4-Methylbenzaldehyde | 6-Chloro-2-(4-methylphenyl)-4-carbomethoxy-1,2,3,4-tetrahydroquinoline | 58 |

Biological Activities and Therapeutic Potential

The tetrahydroquinoline scaffold is a prominent feature in numerous natural products and synthetic compounds with a wide range of biological activities.[14] These include anticancer, anti-inflammatory, antibacterial, and antiviral properties.

Anticancer Activity

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents.[15] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Table 3: In Vitro Anticancer Activity of Novel Tetrahydroquinolinone Derivatives [16]

| Compound | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. A-549 | IC₅₀ (µM) vs. MCF-7 |

| 19b | 13.49 ± 0.20 | 15.69 ± 2.56 | >50 |

| 19c | 12.96 ± 2.68 | 28.44 ± 0.56 | >50 |

| 20a | 13.11 ± 1.55 | 21.79 ± 0.22 | >50 |

| 20d | 12.04 ± 0.57 | 12.55 ± 0.54 | >50 |

| Cisplatin | >50 | >50 | >50 |

Data represents the concentration that inhibits 50% of cell growth.

Table 4: Antiproliferative Activity of Tetrahydroquinoline Derivatives Against Cancer Cell Lines [17]

| Compound | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT-116 |

| THQ-1 | 15.2 ± 1.3 | 20.5 ± 2.1 |

| THQ-2 | 8.7 ± 0.9 | 12.3 ± 1.5 |

| THQ-3 | 25.1 ± 2.8 | 31.4 ± 3.5 |

Signaling Pathways in Cancer

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[18] Dysregulation of this pathway is a common feature in many cancers. Certain tetrahydroquinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway. For instance, compound 20d was found to induce autophagy in HCT-116 cells via the PI3K/AKT/mTOR signaling pathway.[16]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a tetrahydroquinoline derivative.

Nuclear factor-kappa B (NF-κB) is a family of transcription factors that play a critical role in inflammation, immunity, and cell survival.[19] Constitutive activation of the NF-κB pathway is observed in many cancers and is associated with tumor progression and resistance to therapy. Some tetrahydroisoquinoline derivatives have been designed as potent inhibitors of NF-κB nuclear translocation.[19]

Caption: Blockade of NF-κB nuclear translocation by a tetrahydroisoquinoline derivative.

Experimental Workflows and Logical Relationships

The synthesis and evaluation of tetrahydroquinoline compounds involve a series of well-defined steps, from the initial chemical synthesis to the final biological assessment.

General Workflow for Synthesis and Biological Evaluation

Caption: General workflow for the synthesis and evaluation of tetrahydroquinoline derivatives.

Conclusion